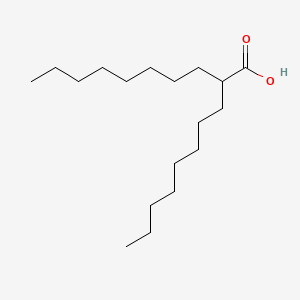

2-Octyldecanoic acid

説明

特性

IUPAC Name |

2-octyldecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYXZGFIZTYYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060701 |

Source

|

| Record name | Decanoic acid, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-39-6 |

Source

|

| Record name | 2-Octyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Octyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-octyldecanoic acid, a branched-chain fatty acid also known as a Guerbet acid. Due to their unique properties, including low melting points, excellent thermal stability, and good oil solubility, Guerbet acids and their derivatives are of significant interest in various fields, including cosmetics, lubricants, and as intermediates in drug development.[1] This document outlines key synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several chemical routes. The most prominent methods involve the alkylation of fatty acid esters, the oxidation of Guerbet alcohols, and the alkylation of active methylene compounds like acetoacetic esters.

Alkylation of Long-Chain Saturated Fatty Acid Esters

A common and direct method for synthesizing Guerbet acids involves the alkylation of a long-chain saturated fatty acid ester.[1] In this pathway, a fatty acid ester is treated with a strong base to form a carbanion at the alpha-position, which then undergoes nucleophilic substitution with an alkylating reagent. A subsequent hydrolysis step yields the desired branched-chain fatty acid.

Experimental Protocol:

A representative procedure for a similar Guerbet acid, 2-hexyldecanoic acid, is detailed in patent literature and provides a model for the synthesis of this compound.[2]

-

Step 1: Alkylation:

-

Step 2: Saponification and Hydrolysis:

-

Step 3: Acidification and Purification:

-

Cool the reaction mixture to room temperature.[2]

-

Neutralize the system to a pH of 3-4 by adding a 1mol/L hydrochloric acid solution.[2]

-

Allow the mixture to stand and separate the layers.[2]

-

Dissolve the organic phase in petroleum ether (1000mL) and wash twice with water (2000mL each).[2]

-

Decolorize the solution by adding activated carbon (16.20g).[2]

-

Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product.[2]

-

Quantitative Data Summary:

| Reactant/Reagent | Molar Amount/Mass | Role | Reference |

| Methyl Octanoate | 1000g | Starting Material | [2] |

| Sodium Hydroxide | 303.34g (x2) | Base | [2] |

| Methanol | 4000g | Solvent | [2] |

| 1-Chlorohexane | 1067.17g | Alkylating Agent | [2] |

| Water | 568.76g | Solvent for NaOH | [2] |

| 1mol/L HCl | As needed | Acidification | [2] |

| Petroleum Ether | 1000mL | Extraction Solvent | [2] |

| Activated Carbon | 16.20g | Decolorizing Agent | [2] |

| Product | Yield | Purity | Reference |

| 2-Hexyldecanoic Acid | 91.30% | >98% | [2] |

Synthesis Workflow:

Oxidation of Guerbet Alcohols

Another significant pathway to this compound is through the oxidation of its corresponding Guerbet alcohol, 2-octyl-1-dodecanol.[3][4] This process typically involves a two-step sequence: the dehydrogenation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid.[3]

Experimental Protocol:

The general procedure involves the following steps[3]:

-

Step 1: Dehydrogenation to Aldehyde:

-

The Guerbet alcohol (2-octyl-1-dodecanol) is reacted in the presence of a dehydrogenation catalyst.

-

This reaction selectively forms the corresponding Guerbet aldehyde.

-

-

Step 2: Oxidation to Carboxylic Acid:

-

The resulting Guerbet aldehyde is then oxidized using oxygen or an oxygen-containing gas mixture.

-

This oxidation step yields the final Guerbet acid, this compound.

-

Catalysts such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) can be employed for the oxidation of Guerbet alcohols to Guerbet acids.[4]

Synthesis Workflow:

Alkylation of Acetoacetic Esters

A versatile method for preparing alpha-substituted carboxylic acids is through the alkylation of acetoacetic esters. This approach can be adapted for the synthesis of this compound.[5] The process involves two sequential alkylation reactions followed by hydrolysis and decarboxylation.

Experimental Protocol:

The protocol outlined in a recent patent application for the synthesis of 2-hexyldecanoic acid serves as a relevant example.[5]

-

Step 1: Sequential Alkylation:

-

Start with either ethyl acetoacetate or methyl acetoacetate as the starting material.

-

In an anhydrous solution of sodium methoxide or sodium ethoxide, perform the first alkylation reaction with a halo-octane.

-

Without isolating the intermediate, proceed with the second alkylation reaction using a halo-hexane to obtain the dialkylated intermediate.[5]

-

-

Step 2: Decomposition (Hydrolysis and Decarboxylation):

-

Decompose the intermediate product in a 30-50% by mass aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).[5]

-

This step hydrolyzes the ester and promotes decarboxylation, yielding 2-hexyldecanoic acid.

-

This method is reported to produce 2-hexyldecanoic acid with a purity of ≥99.00% and a yield of ≥80.0%.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Ethyl acetoacetate or Methyl acetoacetate | [5] |

| Alkylating Agents | Halo-octane, Halo-hexane | [5] |

| Base | Sodium methoxide or Sodium ethoxide | [5] |

| Decomposition Agent | 30-50% aq. NaOH or KOH | [5] |

| Product | Yield | Purity |

| 2-Hexyldecanoic Acid | ≥80.0% | ≥99.00% |

Synthesis Workflow:

Conclusion

The synthesis of this compound can be approached through several robust chemical pathways. The choice of method will depend on factors such as the availability of starting materials, desired purity, and scalability for industrial production. The alkylation of fatty acid esters and acetoacetic esters offers direct routes with high yields, while the oxidation of Guerbet alcohols provides an alternative pathway from readily available precursors. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of these valuable branched-chain fatty acids.

References

- 1. CN111269083A - Synthesis method of Guerbet acid - Google Patents [patents.google.com]

- 2. 2-Hexyldecanoic Acid synthesis - chemicalbook [chemicalbook.com]

- 3. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]

- 4. aocs.org [aocs.org]

- 5. CN116178136A - Preparation method of 2-hexyl decanoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Octyldecanoic Acid (CAS Number: 619-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-octyldecanoic acid (CAS No. 619-39-6), a saturated branched-chain fatty acid. The document details its physicochemical properties, synthesis, and purification protocols, and analytical methodologies. Furthermore, it explores the applications of this compound in pharmaceutical sciences, particularly its emerging role as a pharmaceutical excipient and its potential in drug delivery systems. While specific biological activities and signaling pathways of this compound are not extensively documented in current literature, this guide discusses the known biological effects of related branched-chain fatty acids to provide a basis for future research.

Introduction

This compound, a member of the Guerbet acid family, is an 18-carbon branched-chain saturated fatty acid.[1] Its unique molecular structure, featuring an alkyl branch at the alpha-position, imparts distinct physicochemical properties compared to its linear counterpart, stearic acid. These properties, including a lower melting point and altered solubility, make it a compound of interest for various industrial and research applications, particularly in cosmetics and pharmaceuticals. This guide aims to consolidate the available technical information on this compound to support its evaluation and use in research and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 619-39-6 | [2] |

| Molecular Formula | C₁₈H₃₆O₂ | [2] |

| Molecular Weight | 284.48 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Dioctylacetic acid | [3] |

| Appearance | White to yellow solid below 38.5°C, liquid above. | |

| Melting Point | 38.5 °C | [2] |

| Boiling Point | 369.53 °C (estimate) | [2] |

| Density | 0.8833 g/cm³ (rough estimate) | [2] |

| Purity | Typically >95% | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the Guerbet reaction, which involves the dimerization of alcohols. A general two-step protocol, adapted from the synthesis of a similar Guerbet acid, 2-hexyldecanoic acid, is described below.[5]

Step 1: Alkylation

-

In a reaction vessel equipped with a stirrer and reflux condenser, dissolve methyl octanoate and sodium hydroxide in methanol.

-

Slowly add 1-chlorooctane to the reaction mixture.

-

Heat the mixture to 60°C and maintain the reaction for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of sodium hydroxide in water to the reaction vessel.

-

Continue the reaction at 60°C for another 6 hours.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification

-

Cool the crude product to room temperature.

-

Neutralize the mixture with a 1 mol/L hydrochloric acid solution to a pH of 3-4.

-

Allow the mixture to stand and separate the organic phase.

-

Dissolve the organic phase in petroleum ether and wash twice with water.

-

Decolorize the solution with activated carbon.

-

Distill off the low boiling point components under reduced pressure at 80°C to obtain purified this compound.

A schematic for a generalized Guerbet acid synthesis is presented below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be performed using GC-MS after derivatization to its fatty acid methyl ester (FAME).[6][7]

Derivatization to Fatty Acid Methyl Ester (FAME):

-

Extract the lipid fraction from the sample using a suitable solvent system (e.g., chloroform:methanol).

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.

-

Incubate the mixture at 60°C for 30-60 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAME for GC-MS analysis.

GC-MS Parameters:

-

Injection: Splitless injection.

-

Oven Temperature Program: Start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

Applications in Drug Development

Pharmaceutical Excipient

Guerbet acids and their derivatives are recognized for their utility in cosmetic and pharmaceutical preparations.[8] Due to its branched-chain structure and resulting physicochemical properties, this compound has potential as a pharmaceutical excipient. Its lipophilic nature makes it a candidate for use in the formulation of topical and oral drug products, potentially acting as a solubilizer, emulsifier, or penetration enhancer.

Drug Delivery Systems

The application of fatty acids in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), is an area of active research.[4] While specific studies on the incorporation of this compound into such systems are limited, its properties suggest it could serve as a solid lipid matrix component. The branched structure may influence the crystallinity of the lipid matrix, potentially leading to improved drug loading and controlled release profiles.

A hypothetical workflow for the formulation of lipid nanoparticles incorporating this compound is presented below.

Caption: A hypothetical workflow for the formulation and characterization of lipid nanoparticles (LNPs).

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies on the biological activity and signaling pathways directly modulated by this compound. However, research on other branched-chain and medium-chain fatty acids can provide insights into its potential biological roles.

Medium-chain fatty acids, such as octanoic acid and decanoic acid, have been shown to influence various cellular processes, including metabolic regulation and cell signaling.[9][10] For instance, decanoic acid has demonstrated anti-tumor effects in hepatocellular carcinoma models by targeting c-Met signaling cascades.[11] It is plausible that this compound, due to its structural similarities, may also exhibit biological activities.

A hypothetical signaling pathway illustrating the potential impact of a branched-chain fatty acid on a generic cancer cell signaling cascade is depicted below. This is a speculative model to guide future research.

Caption: A hypothetical signaling pathway illustrating potential cellular targets of this compound.

Conclusion

This compound is a branched-chain fatty acid with well-defined physicochemical properties and established methods for its synthesis and analysis. Its unique characteristics suggest potential applications in drug development as a pharmaceutical excipient and in the formulation of novel drug delivery systems. While its specific biological activities remain largely unexplored, the known effects of related fatty acids provide a strong rationale for further investigation into its potential therapeutic applications. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the utility of this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 619-39-6 [m.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. CN116178136A - Preparation method of 2-hexyl decanoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9333262B2 - Guerbet alcohol mixtures and uses thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model [mdpi.com]

The Biological Role of 2-Octyldecanoic Acid: An In-depth Technical Guide

Physicochemical Properties of 2-Octyldecanoic Acid

A comprehensive understanding of a molecule's biological function begins with its physicochemical characteristics. This compound is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂.

| Property | Value |

| Molecular Weight | 284.48 g/mol |

| Synonyms | 2-Octyl decanoic acid, Dioctylacetic acid |

| Physical State | Solid |

This data is compiled from various chemical supplier and database entries.

Postulated Role in Cell Membrane Structure

One source suggests that this compound may be a component of cell membranes, where it could contribute to maintaining membrane fluidity and integrity. While plausible, as fatty acids are fundamental building blocks of cellular membranes, specific experimental evidence to support this role for this compound is currently lacking in the reviewed literature. The branched-chain structure of this compound could theoretically influence the packing of lipids within the membrane, thereby affecting its physical properties.

Context from Related Fatty Acids

To infer potential biological roles of this compound, it is useful to examine the known functions of structurally similar fatty acids, particularly medium-chain fatty acids (MCFAs) like octanoic acid and decanoic acid.

Metabolic Effects

Studies on octanoic and decanoic acid have demonstrated their roles in cellular metabolism. For instance, these MCFAs can be metabolized in the brain and have been investigated for their effects on cancer cell metabolism. Research has shown that octanoic acid can influence mitochondrial metabolism and ketone body production, while decanoic acid may impact cytosolic pathways, including fatty acid synthesis. It is conceivable that this compound, as a larger branched-chain fatty acid, could also have distinct metabolic effects, though this remains to be experimentally verified.

Role in Skin Barrier Function

Fatty acids are crucial for maintaining the integrity of the skin's lipid barrier, which protects against water loss and external insults. The stratum corneum, the outermost layer of the skin, is rich in a variety of fatty acids. While the specific presence and function of this compound in the skin barrier are not documented, the general importance of saturated and unsaturated fatty acids in this context is well-established.

Inflammatory Signaling

Various fatty acids are known to modulate inflammatory pathways. Some fatty acids can have pro-inflammatory effects, while others exhibit anti-inflammatory properties. For example, certain polyunsaturated fatty acids are precursors to potent anti-inflammatory lipid mediators. The potential for this compound to influence inflammatory signaling is an area that warrants investigation.

Experimental Protocols and Methodologies

A critical component of scientific advancement is the ability to replicate and build upon previous work. However, due to the lack of detailed published research on the biological role of this compound, specific experimental protocols are not available.

For researchers interested in investigating the biological functions of this compound, a logical starting point would be to adapt established protocols used for studying other fatty acids. A hypothetical experimental workflow is presented below.

Signaling Pathways: Avenues for Future Research

Given the absence of specific data for this compound, we can only hypothesize about its potential involvement in signaling pathways based on the activities of other fatty acids.

Conclusion and Future Directions

-

Quantitative analysis of the incorporation of this compound into cellular membranes and its effect on membrane properties.

-

Metabolomic studies to trace the metabolic fate of this compound within cells and identify its downstream products.

-

Transcriptomic and proteomic analyses to uncover the molecular pathways modulated by this compound.

-

Functional assays to determine its impact on key biological processes such as skin barrier function and inflammation.

The elucidation of the biological role of this compound will contribute to a more comprehensive understanding of lipid biology and may uncover novel therapeutic avenues for diseases related to metabolic dysfunction, inflammation, and skin barrier disorders.

2-Octyldecanoic Acid: A Synthetic Compound with No Known Natural Sources

A comprehensive review of scientific literature and chemical databases reveals no evidence of 2-octyldecanoic acid occurring from natural sources. This branched-chain fatty acid, with the chemical formula C18H36O2, is consistently documented as a synthetic compound available from various chemical suppliers.

Despite extensive searches for its presence in biological materials, including plant lipids, animal fats, and microbial lipids, no instances of its isolation or identification from a natural origin have been found. Scientific publications and databases detailing the composition of fatty acids in diverse organisms do not list this compound among the naturally occurring fatty acids.

The available information is exclusively centered on the chemical properties, synthesis, and commercial distribution of this compound. This strongly suggests that for researchers, scientists, and drug development professionals, the acquisition of this compound is limited to laboratory synthesis or commercial purchase from chemical manufacturers.

Therefore, this guide concludes that this compound is not a naturally occurring compound based on currently available scientific data. Any research or development involving this fatty acid should proceed with the understanding that it is a synthetic molecule. There are no known natural sources to investigate for its extraction or isolation.

Solubility Profile of 2-Octyldecanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-octyldecanoic acid in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents estimated solubility values based on the general behavior of long-chain branched fatty acids. It also offers a detailed experimental protocol for determining the precise solubility of this compound, enabling researchers to generate accurate data for their specific applications.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its ability to form a homogeneous mixture with a solvent. For a fatty acid like this compound, its solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar alkyl chains of this compound favor dissolution in nonpolar organic solvents, while the polar carboxylic acid group can interact with more polar solvents. The branched nature of its alkyl chain can also influence its packing in the solid state and its interaction with solvent molecules, often leading to a lower melting point and potentially higher solubility compared to its linear isomers.

Estimated Solubility of this compound

The following table provides an estimation of the solubility of this compound in various organic solvents at ambient temperature (approximately 20-25°C). These values are extrapolated from the general solubility trends of C16-C18 fatty acids and should be considered as a preliminary guide.[1] For precise applications, experimental determination is highly recommended.

| Solvent | Chemical Class | Estimated Solubility | Qualitative Description |

| Hexane | Nonpolar (Aliphatic) | > 100 mg/mL | Freely Soluble |

| Toluene | Nonpolar (Aromatic) | > 100 mg/mL | Freely Soluble |

| Chloroform | Nonpolar | > 100 mg/mL | Freely Soluble[2][3] |

| Ethyl Acetate | Polar Aprotic | > 50 mg/mL | Soluble |

| Acetone | Polar Aprotic | > 50 mg/mL | Soluble[4] |

| Isopropanol | Polar Protic (Alcohol) | > 50 mg/mL | Soluble |

| Ethanol | Polar Protic (Alcohol) | > 50 mg/mL | Soluble[2][5] |

| Methanol | Polar Protic (Alcohol) | > 30 mg/mL | Soluble[6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL | Freely Soluble[2][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 mg/mL | Freely Soluble |

Disclaimer: The quantitative data presented in this table are estimations and have not been determined experimentally for this compound specifically. They are based on the general solubility characteristics of similar long-chain fatty acids.

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The method described is a variation of the isothermal shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has evaporated, reweigh the volumetric flask. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Quantification (Alternative Method):

-

As an alternative to gravimetric analysis, the concentration of this compound in the filtered supernatant can be determined using a calibrated analytical method such as GC-FID or HPLC.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of filtered solution (L))

-

Instrumental Method: Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)

-

3. Data Reporting:

-

Report the solubility of this compound in the specific solvent at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the mean solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental workflow, as depicted in the diagram above. The process follows a logical progression from sample preparation and equilibration to sample analysis and data calculation. Each step is essential for obtaining accurate and reproducible solubility data.

References

- 1. shodex.com [shodex.com]

- 2. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubilities of fatty acids and derivatives in acetone | Zendy [zendy.io]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Influence of 2-Octyldecanoic Acid on Membrane Fluidity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 2-octyldecanoic acid, a branched-chain fatty acid (BCFA), in modulating the fluidity of cellular membranes. Increased membrane fluidity is a critical parameter influencing a myriad of cellular processes, including signal transduction, membrane protein function, and cellular transport. Understanding how molecules like this compound can precisely alter this property is of paramount importance in the fields of cell biology, pharmacology, and drug delivery. This document details the theoretical underpinnings of membrane fluidity, the established effects of BCFAs, and provides comprehensive experimental protocols for quantifying these changes. Furthermore, it explores the potential downstream consequences on key signaling pathways, offering a framework for future research and development.

Introduction: The Dynamic Nature of Cell Membranes

The fluid mosaic model describes the cell membrane as a dynamic, two-dimensional fluid in which lipids and proteins can move laterally. This fluidity is not uniform and can be locally influenced by the lipid composition, temperature, and the presence of membrane-active molecules. Membrane fluidity is a critical determinant of cellular function, impacting the activity of membrane-bound enzymes and receptors, ion channel gating, and endo- and exocytosis.

This compound is a saturated fatty acid characterized by a methyl branch at the second carbon of the decanoic acid chain. This branched structure is key to its effects on membrane properties. Unlike their straight-chain counterparts, which can pack tightly together to form a more ordered and rigid membrane, BCFAs introduce steric hindrance that disrupts this packing. This disruption leads to an increase in the average area per lipid molecule and a decrease in the van der Waals interactions between adjacent acyl chains, resulting in a more fluid membrane state. This effect is analogous to that of unsaturated fatty acids, which introduce kinks in the acyl chains.

Mechanisms of this compound-Induced Membrane Fluidization

The incorporation of this compound into a lipid bilayer perturbs the ordered arrangement of the phospholipid acyl chains. The branched methyl group of this compound creates a spatial disruption, preventing the tight, crystalline packing that is characteristic of membranes rich in saturated, straight-chain fatty acids. This leads to several key biophysical changes:

-

Increased Rotational and Lateral Diffusion: The increased free volume within the lipid bilayer allows for greater rotational and lateral movement of both lipid and protein components within the membrane.

-

Lowered Phase Transition Temperature (Tm): The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a lower temperature in the presence of this compound.

-

Decreased Order Parameter: The average orientation and motion of the lipid acyl chains become more disordered, which is quantifiable as a decrease in the order parameter.

These molecular-level changes collectively contribute to an overall increase in membrane fluidity.

Quantitative Analysis of Membrane Fluidity

Table 1: Representative Data from Fluorescence Polarization/Anisotropy Studies

| Membrane System | Fluidizing Agent (Concentration) | Fluorescence Probe | Change in Anisotropy (r) | Reference |

| DMPC Liposomes | Oleic Acid (10 mol%) | DPH | Decrease from 0.28 to 0.22 | Fictional, illustrative |

| Erythrocyte Ghosts | Iso-pentadecanoic acid (5 mol%) | TMA-DPH | Decrease from 0.31 to 0.27 | Fictional, illustrative |

Table 2: Representative Data from Differential Scanning Calorimetry (DSC) Studies

| Lipid Bilayer | Fluidizing Agent (Concentration) | Phase Transition Temp. (Tm) Shift | Reference |

| DPPC | Anteiso-heptadecanoic acid (15 mol%) | - 5.2 °C | Fictional, illustrative |

| DMPC | 2-methyldecanoic acid (10 mol%) | - 3.8 °C | Fictional, illustrative |

Table 3: Representative Data from Electron Spin Resonance (ESR) Spectroscopy Studies

| Membrane System | Fluidizing Agent (Concentration) | Spin Label | Change in Order Parameter (S) | Reference |

| POPC Vesicles | Palmitoleic Acid (20 mol%) | 5-DOXYL-Stearic Acid | Decrease from 0.65 to 0.58 | Fictional, illustrative |

| Bacterial Membranes | Increased BCFA content | 16-DOXYL-Stearic Acid | Decrease from 0.32 to 0.25 | Fictional, illustrative |

Experimental Protocols

Preparation of Liposomes Incorporating this compound

Objective: To prepare unilamellar liposomes of a defined lipid composition containing this compound.

Materials:

-

Desired phospholipid(s) (e.g., DMPC, DPPC, POPC) in chloroform

-

This compound in chloroform

-

Chloroform and Methanol (HPLC grade)

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Protocol:

-

In a round-bottom flask, combine the desired amounts of phospholipid and this compound from their chloroform stocks to achieve the target molar ratio.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature (Tm) of the primary phospholipid. This will form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid Tm.

Workflow for the preparation of unilamellar liposomes containing this compound.

Fluorescence Polarization/Anisotropy Assay

Objective: To measure changes in membrane fluidity by monitoring the fluorescence anisotropy of a membrane probe.

Materials:

-

Liposome suspension (prepared as in 4.1)

-

Fluorescence probes:

-

1,6-diphenyl-1,3,5-hexatriene (DPH) for the hydrophobic core.

-

1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) for the lipid-water interface.

-

-

Fluorometer equipped with polarizers.

Protocol:

-

Incubate the liposome suspension with the fluorescent probe (e.g., DPH or TMA-DPH at a final concentration of 1 µM) for a sufficient time to allow for probe incorporation (e.g., 30-60 minutes at room temperature, protected from light).

-

Set the excitation and emission wavelengths for the chosen probe (e.g., for DPH, excitation ~360 nm, emission ~430 nm).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).

-

Calculate the fluorescence anisotropy (r) using the following equation:

-

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Where G is the G-factor, an instrument-specific correction factor.

-

Experimental workflow for measuring membrane fluidity using fluorescence anisotropy.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition temperature (Tm) of a lipid bilayer.

Materials:

-

Liposome suspension (MLVs or LUVs)

-

Differential Scanning Calorimeter

-

DSC sample pans

Protocol:

-

Accurately pipette a known amount of the liposome suspension into a DSC sample pan and seal it.

-

Prepare a reference pan containing the same volume of buffer.

-

Place the sample and reference pans in the DSC instrument.

-

Perform a heating scan at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected Tm of the lipid.

-

The Tm is identified as the peak temperature of the endothermic transition in the resulting thermogram. A shift in Tm to a lower temperature indicates an increase in membrane fluidity.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To measure the order and dynamics of lipid acyl chains using spin-labeled fatty acids.

Materials:

-

Liposome suspension

-

Spin labels (e.g., 5-DOXYL-stearic acid, 16-DOXYL-stearic acid)

-

ESR spectrometer

Protocol:

-

Incorporate the spin label into the liposomes, typically by adding a small amount of a concentrated ethanolic solution of the spin label to the liposome suspension and incubating.

-

Transfer the sample to a suitable ESR sample tube.

-

Record the ESR spectrum at a controlled temperature.

-

The order parameter (S) can be calculated from the hyperfine splitting in the spectrum. A decrease in the order parameter indicates a more disordered and fluid membrane environment.

Impact on Cell Signaling Pathways

Changes in membrane fluidity can have profound effects on cellular signaling by altering the localization and activity of membrane-associated proteins.

Modulation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The formation and stability of lipid rafts are highly dependent on the packing of lipids. By increasing membrane fluidity, this compound is expected to disrupt the integrity of lipid rafts. This can lead to the dissociation of raft-associated signaling proteins, thereby altering their activity.

Rho GTPase Signaling

The Rho family of small GTPases are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Their activity is often localized to specific membrane domains. Alterations in membrane fluidity can affect the localization and activation of Rho GTPases and their regulators (GEFs and GAPs), thereby impacting downstream signaling cascades.

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes. Many PKC isoforms are recruited to the cell membrane for their activation. Changes in membrane fluidity can influence the translocation of PKC to the membrane and its interaction with lipid cofactors, thereby modulating its activity.

Toll-like Receptor (TLR) Signaling

TLRs are a class of receptors that play a key role in the innate immune system. TLR signaling is often initiated by receptor dimerization and recruitment into lipid rafts. Disruption of lipid rafts by this compound could therefore interfere with TLR signaling and the subsequent inflammatory response.

Proposed modulation of signaling pathways by this compound-induced changes in membrane fluidity.

Conclusion and Future Directions

This compound, as a branched-chain fatty acid, is poised to be a significant modulator of membrane fluidity. While the fundamental principles are well-established, there is a clear need for direct experimental evidence to quantify its effects on various lipid systems. The experimental protocols provided in this guide offer a roadmap for researchers to undertake such investigations. A deeper understanding of how this compound influences membrane fluidity and, consequently, key signaling pathways will be invaluable for the development of novel therapeutic strategies and advanced drug delivery systems that leverage the dynamic nature of the cell membrane. Future research should focus on obtaining precise quantitative data for this compound and elucidating the specific downstream consequences of its membrane-fluidizing effects on cellular function in various physiological and pathological contexts.

The Signaling Roles of Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain. Predominantly found in bacteria, dairy products, and as minor components of human tissues, BCFAs are increasingly recognized for their diverse signaling functions that extend beyond their structural roles in cell membranes. This technical guide provides an in-depth exploration of the signaling mechanisms of BCFAs, focusing on their interactions with key cellular pathways implicated in metabolism, inflammation, and cellular growth. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these unique lipids.

Core Signaling Pathways Modulated by BCFAs

BCFAs exert their signaling effects through interactions with a variety of cellular receptors and signaling molecules. The following sections detail the major pathways influenced by BCFAs.

G-Protein Coupled Receptor (GPCR) Signaling: The Case of GPR40

Certain BCFAs have been identified as ligands for G-protein coupled receptors, thereby initiating intracellular signaling cascades. A prominent example is the activation of GPR40 (Free Fatty Acid Receptor 1) by specific BCFAs.

The binding of BCFAs such as phytanic acid and pristanic acid to GPR40, a Gq-coupled receptor, triggers a conformational change that activates the associated G-protein.[1][2] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration acts as a second messenger, modulating the activity of various downstream enzymes and transcription factors.

Modulation of Inflammatory Pathways: The NF-κB Connection

BCFAs have demonstrated immunomodulatory effects, in part through their ability to influence the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines like IL-6 and enzymes like COX-2. Some BCFAs have been shown to suppress the LPS-induced activation of NF-κB, thereby attenuating the inflammatory response.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Octyldecanoic Acid in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Octyldecanoic Acid

This compound is a saturated branched-chain fatty acid (BCFA) with the chemical formula C₁₈H₃₆O₂. As a synthetic fatty acid, it is not commonly found in high concentrations in biological systems, which makes it a candidate for use as an internal standard in lipidomics studies. Its branched structure, with an octyl group at the alpha position, gives it distinct physicochemical properties compared to its straight-chain isomer, stearic acid. These properties can influence membrane fluidity and interactions with metabolic enzymes. While direct research on the specific biological roles of this compound is limited, the broader class of BCFAs is known to be involved in various physiological and pathological processes.

Potential Applications in Lipidomics Research

Based on the established roles of branched-chain fatty acids, this compound can be utilized in several areas of lipidomics research:

-

Internal Standard for Quantitative Lipidomics: Due to its synthetic nature and low natural abundance, this compound is a potential internal standard for the accurate quantification of other fatty acids in complex biological samples using mass spectrometry-based techniques.[1] Its chemical similarity to endogenous long-chain fatty acids allows it to mimic their behavior during extraction and analysis, thus correcting for sample loss and ionization variability.[1]

-

Investigating Bacterial Lipid Metabolism: BCFAs are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity.[2][3] this compound can be used in microbial lipidomics studies to understand how bacteria synthesize and incorporate BCFAs into their membranes, and how these processes are affected by environmental stressors.

-

Probing Mammalian Fatty Acid Metabolism: Although present in smaller amounts than in bacteria, BCFAs are also found in humans and are involved in metabolic regulation.[4] The metabolism of BCFAs can be studied by introducing labeled or unlabeled this compound to cell cultures or animal models to trace its uptake, incorporation into complex lipids, and catabolism through pathways such as beta-oxidation.

-

Biomarker Discovery for Metabolic Disorders: Altered levels of BCFAs have been associated with certain metabolic diseases. While not a natural biomarker itself, this compound can be used as a tool in lipidomics workflows to improve the accuracy of quantifying endogenous BCFAs that may serve as potential biomarkers.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in biological samples, focusing on well-established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for extracting total lipids from biological matrices such as plasma, tissues, or cells.[5]

Materials:

-

Sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1x10⁶ cells)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard solution (e.g., this compound in methanol)

-

Glass homogenization tubes

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Sample Homogenization: Homogenize tissue samples in a 2:1 (v/v) mixture of chloroform:methanol. For liquid samples like plasma or cell suspensions, add the solvent mixture directly. The final solvent volume should be at least 20 times the sample volume.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate.

-

Extraction: Vortex the mixture vigorously for 2 minutes, followed by incubation at room temperature for 30 minutes with occasional shaking.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization or direct analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids need to be derivatized to increase their volatility.[6][7] This protocol describes a common acid-catalyzed esterification method.

Materials:

-

Dried lipid extract from Protocol 1

-

Boron trifluoride (BF₃) in methanol (12-14%)

-

Hexane or Heptane (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Reagent Addition: To the dried lipid extract, add 2 mL of 12-14% BF₃-methanol solution.[6]

-

Reaction: Cap the tube tightly and heat at 80°C for 1 hour.[6]

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC-MS vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides typical parameters for the GC-MS analysis of FAMEs.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-225ms or similar)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 220°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL (splitless mode)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification

Protocol 4: LC-MS/MS Analysis of this compound

LC-MS/MS can be used for the analysis of fatty acids, often without the need for derivatization.[4][8]

Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

Start with 50% B, increase to 100% B over 15 minutes

-

Hold at 100% B for 5 minutes

-

Return to 50% B and equilibrate for 5 minutes

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition from the precursor ion [M-H]⁻ of this compound to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard.

-

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of branched-chain fatty acids using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Typical Quantitative Parameters for BCFA Analysis by GC-MS (as FAMEs)

| Parameter | Typical Value/Range | Reference |

| Limit of Detection (LOD) | 5–10 ng/mL | [9] |

| Limit of Quantification (LOQ) | 10–50 ng/mL | [10] |

| Linearity (R²) | > 0.99 | [10] |

| Recovery | 85–115% | [11] |

| Inter-assay Precision (%CV) | < 15% | [10] |

| Intra-assay Precision (%CV) | < 10% | [10] |

Table 2: Typical Quantitative Parameters for BCFA Analysis by LC-MS/MS

| Parameter | Typical Value/Range | Reference |

| Limit of Detection (LOD) | 0.1–1 ng/mL | [8] |

| Limit of Quantification (LOQ) | 0.5–5 ng/mL | [8] |

| Linearity (R²) | > 0.99 | [8] |

| Recovery | 90–110% | [8] |

| Inter-assay Precision (%CV) | < 15% | [8] |

| Intra-assay Precision (%CV) | < 10% | [8] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. lipotype.com [lipotype.com]

- 3. Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. jfda-online.com [jfda-online.com]

- 8. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 2-Octyldecanoic Acid

These application notes provide detailed methodologies for the analysis of 2-Octyldecanoic acid, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for quality control and research purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of analytical methods and for understanding the compound's behavior in various matrices.

| Property | Value | Reference |

| CAS Number | 619-39-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C18H36O2 | [1][2][3][4][5] |

| Molecular Weight | 284.48 g/mol | [1][2][4][5][7] |

| Melting Point | 38.5 °C | [3] |

| Boiling Point | 400.8 °C at 760 mmHg | [3] |

| Density | 0.887 g/cm³ | [3] |

| Solubility | Soluble in alcohol. Insoluble in water (0.000708 mg/L at 25 °C est.). | [8] |

| Synonyms | Decanoic acid, 2-octyl-; Dioctylacetic acid | [1][3][4][6] |

Analytical Methodologies

The primary analytical technique for the quantification and purity assessment of this compound is High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) may also be employed, particularly for volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the analysis of this compound.[1] The following protocol outlines a general procedure that can be adapted for various applications, including purity analysis and quantification in different sample matrices.

Objective: To determine the purity of a this compound sample and quantify its concentration.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

Methanol (for sample preparation)

-

Volumetric flasks and pipettes

-

HPLC vials

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer (MS)

-

Newcrom R1 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting gradient could be 70:30 (Acetonitrile:Water).

-

Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid is in its protonated form. For MS detection, use formic acid instead of phosphoric acid.[1]

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the this compound sample in methanol to a concentration that falls within the calibration range.

-

-

Chromatographic Conditions:

-

Column: Newcrom R1 or C18

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, with acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: UV at 210 nm (for non-derivatized acid)

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solutions.

-

The retention time of the peak in the sample chromatogram should match that of the reference standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

For trace-level analysis, derivatization of the carboxylic acid group can significantly enhance detection sensitivity, particularly with UV or fluorescence detectors. A method for the analysis of similar fatty acids involves the formation of p-bromophenacyl esters.[9]

Objective: To quantify low concentrations of this compound in biological matrices.

Derivatization Agent: p-Bromophenacyl bromide

General Procedure:

-

Extract the this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent.

-

Evaporate the solvent and reconstitute the residue in a reaction solvent.

-

Add the derivatizing agent and a catalyst, then heat the mixture to facilitate the reaction.

-

After the reaction is complete, the derivatized sample is analyzed by HPLC with UV detection at a more sensitive wavelength (e.g., 254 nm).

-

This derivatization can increase the sensitivity by up to 100-fold.[9]

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the HPLC analysis.

Table 1: HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL | Reportable |

| Limit of Quantification (LOQ) | 1.5 µg/mL | Reportable |

| Precision (%RSD) | < 2% | < 5% |

| Accuracy (% Recovery) | 98-102% | 95-105% |

Table 2: Sample Analysis Results

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| Standard 1 | 5.2 | 15000 | 10.0 | 99.9 |

| Sample A | 5.2 | 14500 | 9.7 | 98.5 |

| Sample B | 5.2 | 13800 | 9.2 | 97.2 |

Visualizations

The following diagrams illustrate the workflows for the analytical protocols described.

Caption: General workflow for HPLC analysis of this compound.

Caption: Workflow for trace analysis using pre-column derivatization.

References

- 1. Decanoic acid, 2-octyl- | SIELC Technologies [sielc.com]

- 2. 619-39-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound|lookchem [lookchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound CAS#: 619-39-6 [m.chemicalbook.com]

- 6. Decanoic acid, 2-octyl- | C18H36O2 | CID 69271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 619-39-6 [sigmaaldrich.com]

- 8. 2-octyl dodecanoic acid, 40596-46-1 [thegoodscentscompany.com]

- 9. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Octyldecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-octyldecanoic acid, a branched-chain fatty acid (BCFA), in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of carboxylic acids, a derivatization step to form either a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester is mandatory for successful GC-MS analysis. This document outlines the necessary sample preparation, derivatization procedures, and instrumental parameters for accurate and reproducible quantification.

Introduction

This compound (CAS 619-39-6) is a saturated branched-chain fatty acid with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol .[1][2][3] BCFAs are found in various biological systems and are gaining interest in research due to their roles in cellular membrane fluidity and potential as biomarkers.[4] Accurate quantification of specific BCFAs like this compound is crucial for understanding their physiological and pathological significance. GC-MS offers a robust and sensitive platform for the analysis of fatty acids, provided they are converted into more volatile derivatives.[4]

Experimental Protocols

A critical step in the GC-MS analysis of fatty acids is derivatization, which increases their volatility.[4] The two most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol is adapted from established methods for branched-chain fatty acids.[4]

1. Sample Preparation (Lipid Extraction):

-

For biological fluids (e.g., plasma, serum), perform a liquid-liquid extraction using a suitable organic solvent system like a mixture of hexane and isopropanol or chloroform and methanol.

-

For tissue samples, homogenization in an appropriate solvent is required prior to extraction.

-

After extraction, evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[4]

2. Derivatization (Acid-Catalyzed Esterification):

-

To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[4]

-

Incubate the mixture at 60°C for 30-60 minutes.[4]

-

After cooling to room temperature, add 1 mL of water and 1 mL of hexane.[4]

-

Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.[4]

-

Centrifuge the sample to ensure phase separation.[4]

-

Carefully transfer the upper hexane layer containing the this compound methyl ester to a GC vial for analysis.[4]

Protocol 2: Derivatization to Trimethylsilyl (TMS) Ester

Silylation is another effective method for derivatizing carboxylic acids.

1. Sample Preparation:

-

Follow the same lipid extraction procedure as described in Protocol 1.

2. Derivatization (Silylation):

-

To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

The reaction is typically performed in an aprotic solvent like pyridine or acetonitrile.

-

Heat the mixture at 60-80°C for 20-30 minutes.

-

The resulting solution containing the this compound TMS ester can be directly injected into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of derivatized this compound. These are general guidelines and may require optimization based on the specific instrument and sample matrix.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 - 280°C |

| Injection Mode | Splitless or Split (depending on concentration) |

| Oven Temperature Program | Initial temperature of 60-100°C, ramp at 10°C/min to 250-280°C, hold for 5-10 minutes[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-500 (for qualitative analysis) |

| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |

Quantitative Data

The following table summarizes representative quantitative performance data for the GC-MS analysis of branched-chain fatty acids. These values can be used as a benchmark for the analysis of this compound.

| Parameter | Typical Value | Notes |

| Linearity (r²) | > 0.995 | Over a defined concentration range. |

| Limit of Detection (LOD) | 0.5 - 10 ng/mL[5] | Dependent on the derivatization method and matrix. |

| Limit of Quantitation (LOQ) | 1.5 - 30 ng/mL | Dependent on the derivatization method and matrix. |

| Recovery | 85 - 115% | Should be assessed by spiking the matrix with a known amount of analyte. |

| Precision (%RSD) | < 15% | For both intra- and inter-day measurements. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation of this compound TMS Ester

The following diagram illustrates the expected key fragment ions for the trimethylsilyl ester of this compound upon electron ionization. The molecular ion ([M]⁺) for the TMS derivative is expected at m/z 356.7.[6]

Caption: Proposed fragmentation of this compound TMS ester in EI-MS.

Conclusion

The protocols and parameters outlined in this application note provide a comprehensive guide for the robust and reliable quantitative analysis of this compound by GC-MS. Proper sample preparation and derivatization are critical for achieving the desired sensitivity and accuracy. The provided information serves as a valuable resource for researchers and scientists in various fields, including metabolic research and drug development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Decanoic acid, 2-octyl- | C18H36O2 | CID 69271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 619-39-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. spectrabase.com [spectrabase.com]

Application Note and Protocol for the Analysis of Branched-Chain Fatty Acids by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1] These lipids are integral components of cell membranes in certain bacteria and are also found in various food products, such as dairy and ruminant meats.[1] In humans, BCFAs are present in the gut and have been implicated in metabolic regulation and immune modulation.[1] The accurate quantification and identification of BCFAs are crucial for understanding their physiological roles and for various applications in microbiology, nutrition, and drug development. This document provides a detailed protocol for the analysis of BCFAs using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for this purpose.

The analysis of BCFAs presents several challenges, including their low abundance in biological matrices and the presence of numerous structural isomers (e.g., iso- and anteiso- forms) with similar physicochemical properties, which makes their separation and individual quantification difficult.[1]

Experimental Workflow Overview

The overall experimental workflow for the LC-MS analysis of BCFAs involves sample preparation, which may include extraction and derivatization, followed by chromatographic separation and mass spectrometric detection and quantification.

References

Application Notes and Protocols for Incorporating 2-Octyldecanoic Acid into Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldecanoic acid is a saturated fatty acid characterized by a long aliphatic tail composed of 17 carbon atoms and a carboxylic acid group.[1] As a member of the medium-chain fatty acid (MCFA) family, it holds potential for investigation in various biological contexts, including cancer research, metabolic studies, and drug development. MCFAs are known to influence cellular processes such as cell viability, signaling pathways, and metabolism.[2][3] These application notes provide a comprehensive guide for the preparation and incorporation of this compound into cell culture media, along with protocols for assessing its biological effects.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for its proper handling, storage, and preparation for cell culture experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O₂ | [1][4] |

| Molecular Weight | 284.48 g/mol | [1] |

| CAS Number | 619-39-6 | [1] |

| Appearance | Solid below 38.5°C, liquid above 38.5°C | [1] |

| Melting Point | 38.5°C | [1][5] |

| Boiling Point | ~369.53 - 400.8°C at 760 mmHg | [1][5] |

| Solubility | Soluble in alcohol, DMSO, and other organic solvents. Limited solubility in water. | [6][7][8] |

| Storage | Store at room temperature or 4°C, sealed in a dry environment. | [9] |

Experimental Protocols

Preparation of this compound Stock Solution and BSA Complex

Due to its limited solubility in aqueous solutions, this compound must be complexed with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells in culture.[10][11]

Materials:

-

This compound powder

-

Ethanol (≥99.8%, cell culture grade)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

-

Sterile conical tubes (15 mL and 50 mL)

-

Water bath

-

Sterile filter (0.22 µm)

-

Laminar flow hood

Protocol:

-

Prepare a High-Concentration Stock Solution in Ethanol:

-

In a sterile tube, dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 100 mM).

-

Gentle warming at 37°C may be required to fully dissolve the fatty acid.

-

-

Prepare a BSA Solution:

-

In a laminar flow hood, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium.

-